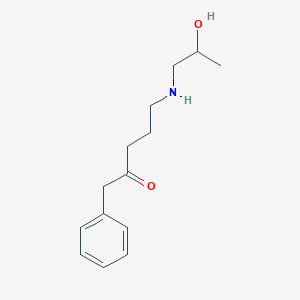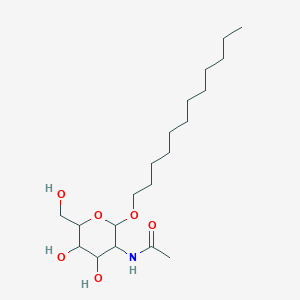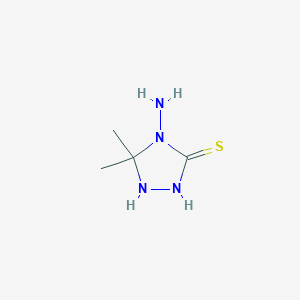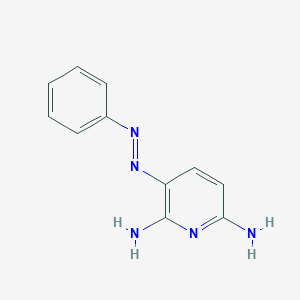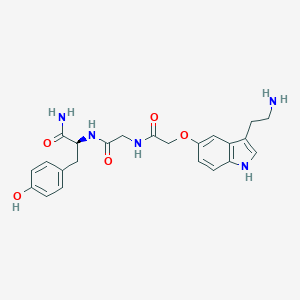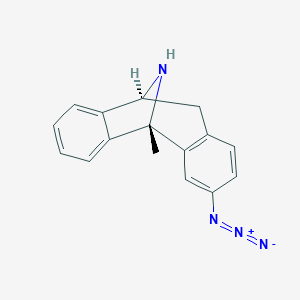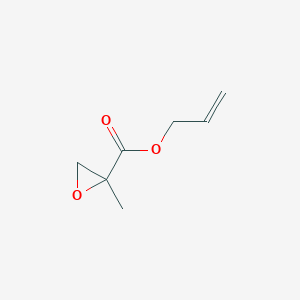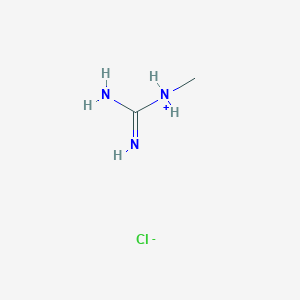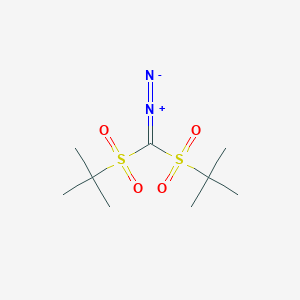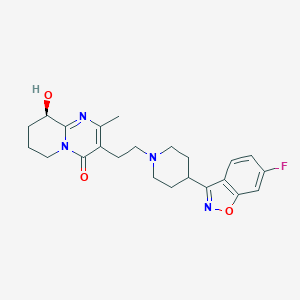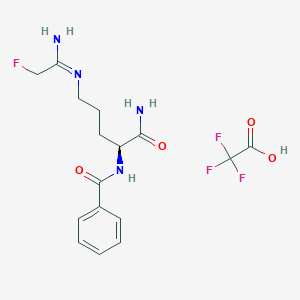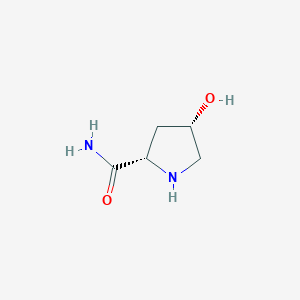
(2S,4S)-4-hydroxypyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S)-4-hydroxypyrrolidine-2-carboxamide, also known as L-pyroglutamic acid or PCA, is a naturally occurring amino acid found in various foods and human physiological fluids. PCA has been the subject of extensive scientific research due to its potential therapeutic applications in various fields, including neurology, immunology, and oncology.
Mécanisme D'action
The mechanism of action of PCA is not fully understood, but it is thought to involve the modulation of neurotransmitters, such as dopamine and glutamate, in the brain. PCA has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Effets Biochimiques Et Physiologiques
PCA has been found to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. PCA has also been shown to improve glucose tolerance and insulin sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PCA in lab experiments is its availability and low cost. PCA is a naturally occurring amino acid and can be easily synthesized. However, one limitation is its instability in aqueous solutions, which can affect its bioactivity and require careful storage and handling.
Orientations Futures
There are numerous future directions for research on PCA. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. PCA has also been investigated for its potential as an anti-inflammatory agent in various conditions, including arthritis and inflammatory bowel disease. Additionally, PCA has been studied for its potential as a biomarker for various diseases, including liver disease and cancer.
Conclusion:
In conclusion, (2S,4S)-4-hydroxypyrrolidine-2-carboxamide, or PCA, is a naturally occurring amino acid with potential therapeutic applications in various fields, including neurology, immunology, and oncology. PCA has various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. Future research on PCA is needed to fully understand its potential as a therapeutic agent and biomarker for various diseases.
Méthodes De Synthèse
PCA can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. One of the most common methods for chemical synthesis is the reaction of glutamic acid with acetic anhydride, followed by hydrolysis of the resulting pyrrolidone derivative. Enzymatic synthesis involves the use of pyrrolidone carboxylase, which catalyzes the conversion of glutamic acid to PCA.
Applications De Recherche Scientifique
PCA has been extensively studied for its potential therapeutic applications in various fields. In neurology, PCA has been shown to improve cognitive function and memory in animal models. In immunology, PCA has been found to modulate the immune response and reduce inflammation. In oncology, PCA has been investigated for its potential as an anti-tumor agent.
Propriétés
Numéro CAS |
129431-01-2 |
|---|---|
Nom du produit |
(2S,4S)-4-hydroxypyrrolidine-2-carboxamide |
Formule moléculaire |
C5H10N2O2 |
Poids moléculaire |
130.15 g/mol |
Nom IUPAC |
(2S,4S)-4-hydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C5H10N2O2/c6-5(9)4-1-3(8)2-7-4/h3-4,7-8H,1-2H2,(H2,6,9)/t3-,4-/m0/s1 |
Clé InChI |
OJSXAYGYRGXDSQ-IMJSIDKUSA-N |
SMILES isomérique |
C1[C@@H](CN[C@@H]1C(=O)N)O |
SMILES |
C1C(CNC1C(=O)N)O |
SMILES canonique |
C1C(CNC1C(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone](/img/structure/B135355.png)
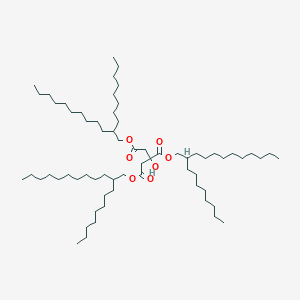
![1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone](/img/structure/B135362.png)
